trans-Benzo(a)pyrene-11,12-dihydrodiol
Description
Structure
3D Structure
Properties
CAS No. |
60657-27-4 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(11R,12R)-11,12-dihydrobenzo[a]pyrene-11,12-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10,19-22H/t19-,20-/m1/s1 |
InChI Key |
SGHZUKBSLLOHPU-WOJBJXKFSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(C(C5=CC=C4)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2[C@H]([C@@H](C5=CC=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(C(C5=CC=C4)O)O |
Origin of Product |
United States |
Enzymatic Formation and Stereochemistry of Trans Benzo a Pyrene 11,12 Dihydrodiol
Cytochrome P450-Mediated Epoxidation at the 11,12-Position
The initial and rate-limiting step in the formation of trans-benzo(a)pyrene-11,12-dihydrodiol is the epoxidation of the parent benzo(a)pyrene molecule. This oxidation is catalyzed by the superfamily of heme-containing enzymes known as cytochrome P450s (CYPs). These enzymes introduce a single oxygen atom across the C11-C12 double bond of BaP, creating the reactive intermediate, benzo(a)pyrene-11,12-epoxide.
Specific Cytochrome P450 Isoforms Involved (e.g., CYP1A1, CYP1B1)
The metabolic activation of benzo(a)pyrene is primarily catalyzed by specific isoforms of the cytochrome P450 family, particularly those in the CYP1 family. researchgate.net CYP1A1 and CYP1B1 are recognized as the principal enzymes responsible for the metabolism of BaP and other polycyclic aromatic hydrocarbons (PAHs). oup.comresearchgate.net While much of the research has focused on their role in forming the highly carcinogenic 7,8-diol-9,10-epoxide, these enzymes also catalyze oxidation at other positions on the BaP molecule, including the 11,12-position. oup.com CYP1A1, in particular, has been shown to have the greatest capacity for BaP metabolism. oup.com Both CYP1A1 and CYP1B1 are inducible by exposure to PAHs themselves, a process mediated by the aryl hydrocarbon receptor (AhR). nih.govacs.org Several other CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4, are also capable of oxidizing BaP, though CYP1A1 and CYP1B1 are the most significant contributors to the formation of reactive metabolites. nih.gov
| Enzyme | Family/Class | Function in Pathway | Primary Isoforms Involved |
|---|---|---|---|
| Cytochrome P450 | Monooxygenase | Catalyzes the initial epoxidation of Benzo(a)pyrene at the 11,12-position to form Benzo(a)pyrene-11,12-epoxide. | CYP1A1, CYP1B1 |
| Epoxide Hydrolase | Hydrolase | Catalyzes the hydrolysis of the epoxide ring of Benzo(a)pyrene-11,12-epoxide to form this compound. | Microsomal Epoxide Hydrolase (mEH/EPHX1) |
Stereoselectivity of Benzo(a)pyrene-11,12-epoxide Formation
The stereoselectivity of cytochrome P450 enzymes can determine the specific enantiomer of the epoxide that is formed. While the stereospecific oxygenation at the 7,8-position of BaP by mixed-function oxidases has been shown to produce essentially a single enantiomer of the 7,8-epoxide, the specifics for the 11,12-position are less defined in mammalian systems. nih.gov Studies in the bacterium Mycobacterium vanbaalenii PYR-1 suggest two potential enzymatic pathways for the formation of the subsequent trans-dihydrodiol. nih.gov One pathway involves a highly stereoselective cytochrome P450 that would form an optically pure benzo(a)pyrene-11,12-epoxide. nih.gov The alternative pathway would involve a non-stereoselective cytochrome P450, which would result in a racemic mixture of epoxide enantiomers. nih.gov
Epoxide Hydrolase-Catalyzed Hydrolysis of Benzo(a)pyrene-11,12-epoxide
Following its formation by CYPs, the benzo(a)pyrene-11,12-epoxide is a substrate for epoxide hydrolase. mdpi.com This enzyme catalyzes the addition of a water molecule to the three-membered epoxide ring, opening it to form a vicinal diol. This enzymatic hydration is a critical step in the metabolic pathway.
Role of Epoxide Hydrolase in trans-Dihydrodiol Generation
The specific enzyme responsible for the conversion of the epoxide to a dihydrodiol is microsomal epoxide hydrolase (mEH), also known as EPHX1. nih.govnih.gov Epoxide hydrolases are found in various organisms, from bacteria to mammals, and play a crucial role in detoxifying xenobiotics by converting reactive epoxides into less reactive diols. nih.govmdpi.com The catalytic action of mEH involves the nucleophilic attack of a water molecule on one of the carbon atoms of the epoxide ring, leading to the formation of a trans-configured diol. nih.gov This trans-addition of hydroxyl groups is a characteristic feature of the epoxide hydrolase mechanism.
Stereospecificity of this compound Formation
The stereochemistry of the final trans-dihydrodiol product is dependent on the stereoselectivity of both the initial P450 epoxidation and the subsequent epoxide hydrolase-catalyzed hydrolysis. Research on the metabolism of BaP by the bacterium Mycobacterium vanbaalenii PYR-1 has provided specific insights into the stereochemistry of this compound. nih.gov Chiral stationary-phase HPLC analysis of the metabolites produced by this bacterium revealed that the trans-11,12-dihydrodiol was formed as an equal (racemic) mixture of the 11S,12S and 11R,12R enantiomers. nih.gov This outcome implies that for this specific bacterial system, one of the two key enzymes lacks stereoselectivity. Either a non-stereoselective cytochrome P450 produces a racemic epoxide which is then resolved by a stereoselective epoxide hydrolase, or a stereoselective P450 produces a single epoxide enantiomer which is then acted upon by a non-stereoselective epoxide hydrolase. nih.gov
| Metabolite | Enantiomeric Composition | Optical Purity |
|---|---|---|
| This compound | Equal mixture of 11S,12S and 11R,12R | Racemic |
| cis-Benzo(a)pyrene-11,12-dihydrodiol | 11S,12R conformation | 100% |
Microbial Biotransformation Pathways Leading to this compound
Microorganisms, including bacteria and algae, are capable of metabolizing benzo(a)pyrene, often through pathways that differ from those in mammals. Some microbes utilize a monooxygenase pathway similar to eukaryotes to produce trans-dihydrodiols. For example, the bacterium Mycobacterium vanbaalenii PYR-1 oxidizes BaP at the C-11 and C-12 positions. nih.gov The formation of trans-11,12-dihydrodiol in this organism is attributed to the action of a cytochrome P450 monooxygenase to form the 11,12-epoxide, which is then hydrolyzed by an epoxide hydrolase. nih.govmdpi.com
In contrast, other microbial systems, particularly algae, may utilize a different class of enzymes. The green alga, Selenastrum capricornutum, has been shown to metabolize BaP to produce the 11,12-dihydrodiol as a major metabolite. nih.gov However, some evidence suggests that algae and bacteria can also use dioxygenase systems, which incorporate both atoms of molecular oxygen to form cis-dihydrodiols, a pathway distinct from the monooxygenase-epoxide hydrolase pathway that produces trans-dihydrodiols in eukaryotes. oup.comoup.com The oxidation of BaP by Selenastrum capricornutum has been reported to result in the formation of cis-4,5-, 7,8-, 9,10-, and 11,12-dihydrodiols. nih.gov
Enzymatic Systems in Bacterial Metabolism (e.g., Monooxygenases, Dioxygenases)
The initial oxidation of benzo(a)pyrene in bacteria like Mycobacterium vanbaalenii PYR-1 is carried out by both monooxygenase and dioxygenase enzyme systems. nih.govasm.orgresearchgate.net These enzymes attack different positions on the benzo(a)pyrene molecule, including the C-4,5, C-9,10, and C-11,12 positions. nih.govasm.org
The formation of this compound is specifically attributed to the action of a cytochrome P450 monooxygenase. nih.govmdpi.com This enzymatic reaction proceeds in two main steps:
Epoxidation: A cytochrome P450 enzyme incorporates a single oxygen atom into the C11-C12 double bond of the benzo(a)pyrene molecule, forming Benzo(a)pyrene 11,12-epoxide. nih.govmdpi.com
Hydrolysis: The resulting epoxide is then hydrolyzed by an epoxide hydrolase enzyme, which adds a molecule of water to open the epoxide ring, yielding the final trans-11,12-dihydrodiol product. nih.govmdpi.com
This monooxygenase pathway coexists with dioxygenase pathways in the same organism. nih.govresearchgate.net Dioxygenases, in contrast, incorporate both atoms of molecular oxygen to form cis-dihydrodiols, such as Benzo(a)pyrene cis-11,12-dihydrodiol. nih.govnih.gov The isolation of both cis- and trans-11,12-dihydrodiols from cultures of M. vanbaalenii PYR-1 demonstrates the versatility of its enzymatic machinery in degrading high-molecular-weight PAHs. nih.gov
| Enzyme System | Intermediate Product | Final Dihydrodiol Product | Stereochemistry | Bacterial Example |
|---|---|---|---|---|
| Monooxygenase (Cytochrome P450) & Epoxide Hydrolase | Benzo(a)pyrene 11,12-epoxide | trans-Benzo(a)pyrene-11,12-dihydrodiol | trans | Mycobacterium vanbaalenii PYR-1 |
| Dioxygenase | Dioxetane (hypothetical) | cis-Benzo(a)pyrene-11,12-dihydrodiol | cis | Mycobacterium vanbaalenii PYR-1 |
Stereochemical Outcomes in Microbial Systems (e.g., equal enantiomeric mixtures)
The stereochemistry of the dihydrodiols formed during bacterial metabolism provides insight into the specificity of the enzymatic reactions. In the case of this compound produced by Mycobacterium vanbaalenii PYR-1, chiral stationary-phase high-performance liquid chromatography (HPLC) analysis revealed an equal mixture of two enantiomers. nih.govresearchgate.net
The product was a racemic mixture consisting of 50% trans-(11S,12S)-Benzo(a)pyrene-dihydrodiol and 50% trans-(11R,12R)-Benzo(a)pyrene-dihydrodiol. nih.gov This lack of stereoselectivity in the final trans-dihydrodiol product can be explained by two possible enzymatic scenarios:
A stereoselective cytochrome P450 enzyme could form an optically pure Benzo(a)pyrene 11,12-epoxide, which is then acted upon by a non-stereoselective epoxide hydrolase. nih.gov
Alternatively, a non-stereoselective cytochrome P450 could produce a racemic mixture of the 11,12-epoxide, which is subsequently hydrolyzed. nih.gov
| Metabolite | Organism | Enantiomeric Composition | Optical Purity |
|---|---|---|---|
| trans-Benzo(a)pyrene-11,12-dihydrodiol | Mycobacterium vanbaalenii PYR-1 | 50% (11S,12S) and 50% (11R,12R) | 0% (Racemic mixture) |
| cis-Benzo(a)pyrene-11,12-dihydrodiol | Mycobacterium vanbaalenii PYR-1 | 100% (11S,12R) | 100% |
| cis-Benzo(a)pyrene-4,5-dihydrodiol | Mycobacterium vanbaalenii PYR-1 | 70% (4R,5S) and 30% (4S,5R) | 40% |
Subsequent Metabolism and Bioactivation Pathways of Trans Benzo a Pyrene 11,12 Dihydrodiol
Formation of Diol Epoxides from trans-Benzo(a)pyrene-11,12-dihydrodiol
The epoxidation of a dihydrodiol metabolite is a key bioactivation step for many PAHs. This process converts the relatively stable dihydrodiol into a highly reactive diol epoxide, which is often considered the ultimate carcinogenic form of the parent compound.
The conversion of PAH dihydrodiols to diol epoxides is primarily catalyzed by the cytochrome P450 (P450) family of enzymes. nih.gov These mixed-function oxidases introduce an epoxide group adjacent to the hydroxyl groups of the dihydrodiol. nih.gov For benzo[a]pyrene (B130552) (B[a]P), the most extensively studied pathway involves the P450-mediated oxidation of the non-K-region (–)-benzo[a]pyrene-7R-trans-7,8-dihydrodiol. oup.com This reaction is catalyzed principally by CYP1A1 and CYP1B1, leading to the formation of benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). wikipedia.orgacs.orgoup.com
While this diol epoxide pathway is well-established for the 7,8-dihydrodiol isomer, the subsequent epoxidation of the K-region trans-11,12-dihydrodiol is less prominent in mammalian systems. Bacterial metabolism of B[a]P by organisms such as Mycobacterium vanbaalenii PYR-1 has been shown to produce trans-11,12-dihydrodiol through the action of cytochrome P450 and subsequent hydrolysis by epoxide hydrolase. researchgate.netasm.org However, the formation of a subsequent diol epoxide from this K-region dihydrodiol is not a major reported activation pathway in humans compared to the bay-region diol epoxide pathway.
The enzymatic oxidation of a dihydrodiol is a stereoselective process that can result in the formation of different stereoisomers of the diol epoxide. nih.gov These isomers are primarily classified based on the relative position of the epoxide oxygen to the benzylic hydroxyl group.
anti-isomer : The epoxide oxygen is on the opposite side (trans) of the plane from the benzylic hydroxyl group. researchgate.netresearchgate.net
syn-isomer : The epoxide oxygen is on the same side (cis) of the plane as the benzylic hydroxyl group. researchgate.netresearchgate.net
For benzo[a]pyrene, the metabolism of the (-)-trans-7,8-diol leads to two diastereomeric diol epoxides: (+)-benzo[a]pyrene-r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE) and (-)-benzo[a]pyrene-r-7,t-8-dihydroxy-c-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene (syn-BPDE). nih.govwikipedia.org Both anti- and syn-isomers can be formed, but studies have shown that the anti-BPDE is generally the more mutagenic and carcinogenic stereoisomer. wikipedia.orgnih.gov The generation of these isomers is a critical factor in the ultimate biological activity of the parent PAH.
| Isomer Type | Relative Position of Epoxide Oxygen to Benzylic Hydroxyl Group | Example (from B[a]P-7,8-diol) |
| anti | trans (opposite side) | (+)-anti-BPDE |
| syn | cis (same side) | (-)-syn-BPDE |
Certain PAHs possess a "fjord region," a sterically hindered area in the molecule where the ends of two benzene (B151609) rings are in close proximity, resembling a fjord. aacrjournals.org Diol epoxides formed in these fjord regions are often exceptionally potent carcinogens. tandfonline.com
Dibenzo[a,l]pyrene (B127179) (DB[a,l]P), recognized as one of the most potent carcinogenic PAHs, is a key example. nih.gov Its metabolic activation proceeds through the formation of DB[a,l]P-11,12-dihydrodiol, which is then oxidized to the highly tumorigenic fjord region diol epoxides: anti- and syn-DB[a,l]P-11,12-diol-13,14-epoxide (DB[a,l]PDE). nih.govnih.gov Studies comparing various diol epoxides have demonstrated the superior carcinogenic activity of those with a fjord region, with the relative potency often ranked as DB[a,l]PDE > BcPDE (benzo[c]phenanthrene diol epoxide) > BPDE. tandfonline.comtandfonline.com The high tumorigenicity of fjord region diol epoxides is attributed in part to their unique molecular structure, which causes significant distortion upon binding to DNA and can lead to inefficient DNA repair. aacrjournals.org
Oxidation to Quinones and Other Oxidized Metabolites
An alternative bioactivation pathway for PAH dihydrodiols involves their oxidation to o-quinones, a reaction catalyzed by enzymes from the aldo-keto reductase (AKR) superfamily. nih.gov This pathway is distinct from the P450-mediated epoxidation route. Human AKR enzymes, including AKR1A1 and members of the AKR1C subfamily (AKR1C1–AKR1C4), can oxidize non-K-region PAH trans-dihydrodiols to produce reactive o-quinones. acs.orgnih.gov
For benzo[a]pyrene, this pathway involves the AKR-mediated oxidation of trans-7,8-dihydrodiol to benzo[a]pyrene-7,8-dione (B196088). pnas.org This o-quinone is redox-active and can generate reactive oxygen species (ROS) through futile redox cycling, leading to oxidative DNA damage. nih.gov However, research indicates that this pathway is specific to non-K-region dihydrodiols; K-region trans-dihydrodiols, such as the 11,12-dihydrodiol of B[a]P, have been found not to be substrates for certain AKRs like AKR1C9. nih.govnih.gov While AKR1B10 has been shown to oxidize a range of PAH trans-dihydrodiols, its activity is stereospecific and primarily targets the minor (+)-benzo[a]pyrene-7S,8S-dihydrodiol diastereomer. nih.govnih.gov
| Enzyme Family | Substrate (Example) | Product | Significance |
| Cytochrome P450 (e.g., CYP1A1, CYP1B1) | B[a]P-7,8-dihydrodiol | Diol Epoxides (e.g., BPDE) | Formation of ultimate carcinogens that form DNA adducts. nih.gov |
| Aldo-Keto Reductase (e.g., AKR1C family) | B[a]P-7,8-dihydrodiol | o-Quinones (e.g., B[a]P-7,8-dione) | Production of redox-active metabolites and reactive oxygen species. nih.gov |
Further metabolism and hydrolysis can lead to a variety of more polar, oxidized products. Tetrols (tetrahydroxy-tetrahydrobenzo[a]pyrenes) are commonly formed from the hydrolysis of diol epoxides. pnas.org When a diol epoxide like BPDE reacts with water, the epoxide ring opens, resulting in the formation of two additional hydroxyl groups, yielding a tetrol. oup.compnas.org The specific stereochemistry of the resulting tetrols depends on the parent diol epoxide isomer (anti or syn).
In addition to tetrols, other oxidized metabolites can be formed. Studies on the bacterial metabolism of benzo[a]pyrene in Mycobacterium vanbaalenii PYR-1, which produces trans-11,12-dihydrodiol, have also identified the accumulation of hydroxymethoxy and dimethoxy derivatives of benzo[a]pyrene in the culture media. asm.org This indicates that methylation, in addition to hydroxylation, can be a pathway for the subsequent metabolism of benzo[a]pyrene intermediates.
Following its formation, this compound, like other dihydrodiol metabolites of Benzo(a)pyrene (BaP), is subject to further metabolic processes. These pathways, primarily categorized as Phase II conjugation reactions, are generally aimed at increasing the water solubility of the metabolites to facilitate their excretion from the body. These detoxification routes are critical in mitigating the toxic and carcinogenic potential of BaP metabolites. However, the extent and specific nature of Phase II conjugation for trans-BaP-11,12-dihydrodiol are not as extensively documented as for other isomers, such as the proximate carcinogen trans-BaP-7,8-dihydrodiol.
Glucuronidation by UDP-Glucuronosyltransferases (UGTs)
Glucuronidation is a major Phase II detoxification pathway where UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. This process renders the substrate more polar and readily excretable.
Various UGT isoforms have been shown to metabolize BaP dihydrodiols with differing efficiencies and specificities. For instance, studies on cDNA-expressed human UGTs have revealed that UGT2B7 can glucuronidate BaP-trans-4,5- and 7,8-dihydrodiols, whereas UGT1A6 (formerly UGT1*6) lacks this activity. Other research highlights that UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 are active against several polycyclic aromatic hydrocarbon (PAH) metabolites. Specifically for the well-studied BaP-7,8-trans-dihydrodiol, the preferred isoforms for catalyzing its glucuronidation are UGT1A10 > UGT1A9 > UGT1A1 > UGT1A7.
While these findings establish a clear pathway for the glucuronidation of certain BaP dihydrodiols, specific research detailing the glucuronidation of This compound is sparse in scientific literature. The formation of the 11,12-dihydrodiol itself by rat-liver microsomal fractions has not been consistently observed, suggesting it may be a minor metabolite, which could explain the limited focus on its subsequent conjugation. The resistance of certain dihydroxy derivatives of BaP to glucuronidation has also been noted, which may be a factor for the 11,12-isomer.
Table 1: Human UGT Isoforms Active in the Glucuronidation of Select Benzo(a)pyrene Dihydrodiols Note: Data specifically for this compound is not available in the reviewed literature. This table illustrates the activity towards other common BaP dihydrodiols.
| UGT Isoform | Substrate(s) | Finding |
| UGT1A1 | BaP-7,8-trans-dihydrodiol | Active in glucuronidation. |
| UGT1A7 | BaP-7,8-trans-dihydrodiol | Active in glucuronidation. |
| UGT1A9 | BaP-7,8-trans-dihydrodiol | Active in glucuronidation. |
| UGT1A10 | BaP-7,8-trans-dihydrodiol | Shows the highest activity towards this substrate among tested UGT1A isoforms. |
| UGT2B7 | BaP-trans-4,5-dihydrodiol, BaP-trans-7,8-dihydrodiol | Actively glucuronidates both dihydrodiols. |
| UGT1A6 | BaP dihydrodiols | Lacked activity towards the dihydrodiols tested. |
Other Conjugation Mechanisms (e.g., Sulfation, Glutathionylation)
Beyond glucuronidation, other Phase II reactions, including sulfation and glutathionylation, contribute to the detoxification of BaP metabolites.
Sulfation: This process involves the transfer of a sulfonate group (SO3-) to the substrate, catalyzed by sulfotransferase (SULT) enzymes. This conjugation also serves to increase the hydrophilicity of the metabolite. However, research indicates that BaP dihydrodiols can be poor substrates for this pathway. For example, studies in the intestinal mucosa of channel catfish showed that the rate of sulfation for BaP-7,8-dihydrodiol was extremely low, with a Vmax at least three orders of magnitude lower than that for phenolic BaP metabolites. Similarly, some dihydroxy BaP metabolites have been observed to be resistant to sulfation. Direct studies on the sulfation of This compound are not readily found in published research.
Table 2: Summary of Other Conjugation Pathways for BaP Dihydrodiols Note: This table reflects general findings for BaP dihydrodiols, as specific data for the trans-11,12-dihydrodiol isomer is limited.
| Conjugation Pathway | Enzyme Family | General Findings for BaP Dihydrodiols |
| Sulfation | Sulfotransferases (SULTs) | BaP-7,8-dihydrodiol is a poor substrate for intestinal sulfotransferases. Certain dihydroxy BaP metabolites show resistance to sulfation. |
| Glutathionylation | Glutathione (B108866) S-transferases (GSTs) | Primarily involved in detoxifying further oxidized, highly reactive metabolites like BPDE. Direct conjugation data for dihydrodiols is less common. |
Molecular Interactions and Genotoxic Mechanisms of Trans Benzo a Pyrene 11,12 Dihydrodiol Metabolites
DNA Adduct Formation
The primary mechanism of genotoxicity for benzo(a)pyrene metabolites is the formation of covalent DNA adducts. This process begins with the metabolic conversion of BaP to benzo[a]pyrene-7,8-dihydrodiol (B[a]P diol), which is then further oxidized to form benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). nih.govresearchgate.net BPDE is a highly reactive species that readily attacks the nucleophilic sites on DNA bases. researchgate.net
Covalent Binding to Deoxyribonucleic Acid Nucleobases (e.g., Deoxyguanosine, Deoxyadenosine (B7792050), Deoxycytidine)
The ultimate carcinogenic metabolite of benzo(a)pyrene, BPDE, covalently binds to DNA, with the primary target being the exocyclic amino groups of purine (B94841) bases. nih.govnih.gov The most frequent site of adduction is the N² position of deoxyguanosine (dG). nih.govnih.govnih.gov Significant binding also occurs at the N⁶ position of deoxyadenosine (dA). nih.govnih.govnih.gov While less common, adducts with deoxycytidine (dC) also form, specifically through alkylation at the exocyclic N⁴ amino group and the N³ ring imino position. nih.govescholarship.org
The reaction involves the C10 position of the BPDE molecule attacking the nucleophilic nitrogen atoms of the DNA bases. nih.gov The formation of these adducts is a critical initiating event in chemical carcinogenesis, leading to structural distortions in the DNA that can interfere with normal cellular processes like replication and transcription. nih.govnih.gov
| Nucleobase | Primary Binding Site | Reference |
|---|---|---|
| Deoxyguanosine (dG) | Exocyclic amino group (N²) | nih.govnih.govnih.gov |
| Deoxyadenosine (dA) | Exocyclic amino group (N⁶) | nih.govnih.govnih.gov |
| Deoxycytidine (dC) | Exocyclic amino group (N⁴) and ring imino position (N³) | nih.govescholarship.org |
Stereochemical Influence on Adduct Structure and Conformation
The stereochemistry of the BPDE molecule has a profound influence on the structure and conformation of the resulting DNA adducts. BPDE exists as different stereoisomers, and their reaction with DNA is highly stereoselective. nih.gov The reaction can proceed via either cis or trans opening of the epoxide ring relative to the C9 hydroxyl group, leading to distinct adduct conformations. nih.govnih.gov
Two-dimensional NMR and computational modeling have elucidated the structures of these adducts. nih.gov
Trans Adducts : In the (+)-trans-BPDEt-N²-G adduct, the bulky pyrenyl ring is positioned in a widened DNA minor groove, pointing toward the 5'-end of the modified strand. nih.gov Conversely, in the (-)-trans-BPDEt-N²-G adduct, the pyrenyl moiety is also in the minor groove but is directed toward the 3'-end. nih.gov
Cis Adducts : The (+)-cis-BPDEc-N²-G adduct adopts a different conformation where the pyrenyl ring is quasi-intercalated between the DNA base pairs. nih.gov This intercalation causes the adducted deoxyguanosine base to be displaced from its normal position in the helical stack into the minor groove. nih.gov
This stereochemical diversity results in a variety of structural perturbations to the DNA helix, which are recognized differently by the cellular DNA repair machinery. nih.gov For instance, the nucleotide excision repair (NER) recognition factor XPC/HR23B exhibits distinct patterns of DNA helix opening depending on the specific stereoisomer of the B[a]P-N²-dG lesion it encounters. nih.gov
| Adduct Stereoisomer | Conformation in DNA | Reference |
|---|---|---|
| (+)-trans-BPDEt-N²-G | Pyrenyl ring in widened minor groove, directed toward 5'-end | nih.gov |
| (-)-trans-BPDEt-N²-G | Pyrenyl ring in widened minor groove, directed toward 3'-end | nih.gov |
| (+)-cis-BPDEc-N²-G | Quasi-intercalated; adducted guanine (B1146940) displaced into minor groove | nih.gov |
Intercalation and Structural Distortions of the DNA Helix
The formation of BPDE-DNA adducts causes significant structural distortions to the DNA double helix. The initial non-covalent interaction of BPDE with DNA is believed to involve intercalation, where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA. nih.gov This intercalative complex may be a prerequisite for the subsequent covalent binding. nih.govresearchgate.net
Once covalently bound, the adducts induce localized structural changes. As noted, trans-adducts tend to reside in the minor groove, causing it to widen. nih.govnih.gov The (+)-trans-adduct, in particular, can widen the minor groove by up to 2 Å more than the (-)-trans-adduct, indicating greater structural distortion. nih.gov Cis-adducts, through their quasi-intercalative nature, disrupt the normal base stacking and push the attached base out of the helix. nih.gov The binding of the NER protein XPC/HR23B to these lesions results in a localized "opening" or melting of the DNA helix around the damage site, a critical step in initiating repair. nih.gov
Molecular Basis of Mutagenesis
If not repaired, BPDE-DNA adducts can lead to permanent mutations during DNA replication. The structural distortions caused by the adducts interfere with the function of DNA polymerases, compromising the fidelity of DNA synthesis.
Induction of Specific DNA Mutations (e.g., G→T transversions)
The most characteristic mutation induced by BPDE is the G→T transversion. nih.govnih.gov Studies analyzing mutations in reporter genes have shown that a large proportion of BPDE-induced mutations are of this type. For example, in the lacI gene, 68% of mutations were G-to-T events, and in the cII transgene, 56% were G-to-T transversions. nih.gov This mutational signature is highly significant as it mirrors the mutations found in the TP53 tumor suppressor gene in lung cancers from smokers, who are exposed to benzo(a)pyrene. nih.gov Research has also shown that these G→T transversions occur with high frequency at methylated CpG sites, which are known hotspots for BPDE adduct formation. nih.gov
| Gene Target | Predominant Mutation | Frequency of G→T Transversions | Reference |
|---|---|---|---|
| lacI | G→T Transversion | 68% | nih.gov |
| cII | G→T Transversion | 56% | nih.gov |
| General (Mammalian Cells) | GC→TA Transversion | Predominant single point mutation | nih.gov |
Impact on Replication Fidelity
BPDE-DNA adducts present a significant challenge to the DNA replication machinery, often acting as a block to DNA synthesis. nih.gov When DNA polymerases encounter these bulky lesions, their progress can be stalled. Specialized translesion synthesis (TLS) polymerases, such as human DNA polymerase ι (pol ι), may be recruited to bypass the damage. nih.gov However, this process is often error-prone. Studies have shown that while a polymerase might correctly insert a nucleotide opposite the adducted base, the subsequent elongation of the primer strand is frequently inhibited. nih.gov Furthermore, the presence of BaP DE-dG adducts can lead to a high frequency of base misincorporations, directly reducing replication fidelity and leading to the single point mutations observed. nih.govnih.gov The specific type of mutation that arises is influenced by the local DNA sequence and the precise conformation of the adduct at the damaged site. nih.gov
Protein Covalent Binding and Other Macromolecular Interactions
The metabolic activation of benzo(a)pyrene (B[a]P) to reactive intermediates, including the ultimate carcinogenic metabolite benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), is a critical process in its genotoxicity. nih.gov While the interaction of these metabolites with DNA is a well-established mechanism of carcinogenesis, their covalent binding to other macromolecules, particularly proteins, also plays a significant role in the toxicological profile of B[a]P. nih.gov This section explores the formation of protein adducts by B[a]P metabolites and the subsequent alterations in protein function at a mechanistic level.
Formation of Protein Adducts
Metabolites of benzo(a)pyrene, particularly the electrophilic diol epoxides, are known to form covalent adducts with various cellular and extracellular proteins. researchgate.netmdpi.com This binding occurs with nucleophilic amino acid residues within the protein structure. Research has demonstrated that a significant portion of covalently bound B[a]P metabolites in cells is associated with proteins, in some cases accounting for as much as 94% of the total macromolecular binding.
One of the primary targets for adduction is serum albumin (SA), the most abundant protein in blood plasma. researchgate.net The formation of B[a]P-SA adducts is considered a valuable biomarker for assessing in vivo exposure to the carcinogen because, unlike DNA adducts, protein adducts are not subject to repair mechanisms. researchgate.net Specific adducts to histidine and lysine (B10760008) residues in human serum albumin (hSA) have been characterized using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com
In addition to serum albumin, other critical protein targets have been identified. In the nucleus, histone proteins are susceptible to adduction by B[a]P metabolites. Studies have shown that radioactivity from labeled B[a]P coincides with histones H3 and H2B, indicating covalent binding. nih.gov The formation of histone adducts can directly impact chromatin structure and function.
Another significant group of proteins that react with B[a]P metabolites are the Glutathione (B108866) S-transferases (GSTs). nih.gov These enzymes are central to the detoxification of xenobiotics. The covalent binding of B[a]P metabolites to GSTs has been observed, with specific cytosolic polypeptides being identified as major targets. nih.gov
The table below summarizes key protein targets for adduction by benzo(a)pyrene metabolites and the specific sites of interaction that have been identified in research studies.
| Target Protein | Specific Site of Adduction | Significance |
| Serum Albumin (SA) | Histidine, Lysine residues | Biomarker of exposure, transport of metabolites. researchgate.netmdpi.com |
| Histones | H3, H2B | Alteration of chromatin structure, potential epigenetic effects. nih.gov |
| Glutathione S-Transferases (GSTs) | Subunits of GSTs (e.g., GSTM1, GSTA2) | Modulation of detoxification pathways. nih.gov |
Alteration of Protein Function (mechanistic level)
The covalent modification of proteins by metabolites of trans-benzo(a)pyrene-11,12-dihydrodiol can lead to significant alterations in their biological function. These functional changes occur through various mechanisms, including direct inactivation, allosteric modulation, and disruption of protein-protein or protein-DNA interactions.
Aryl Hydrocarbon Receptor (AhR) Activation:
Benzo(a)pyrene and its metabolites can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. iue.ac.cnoup.comnih.gov Upon binding, the AhR translocates from the cytoplasm to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as aromatic hydrocarbon response elements (AHREs). iue.ac.cn This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1. oup.com This process represents a fundamental alteration of AhR's function, turning it into an active regulator of gene expression. The consequences of this activation are profound and include:
Metabolic Reprogramming: AhR activation by B[a]P can lead to significant shifts in cellular metabolism, such as decreased levels of amino acids and increased levels of fatty acids in lung epithelial cells. iue.ac.cn It can also inhibit lipogenesis and fatty acid decomposition, leading to white adipose tissue dysfunction. nih.gov
Modulation of Other Signaling Pathways: Activated AhR can influence other cellular pathways. For instance, it has been shown to enhance the catabolism of vitamin D3 by increasing the expression of the catabolizing enzyme CYP24A1. oup.com
Modulation of Detoxification Enzymes:
The interaction of B[a]P metabolites with Glutathione S-transferases (GSTs) provides a clear example of functional alteration. GSTs play a crucial role in detoxifying electrophilic compounds, including BPDE, by conjugating them with glutathione. nih.gov
Inhibition of Activity: Covalent adduction of B[a]P metabolites to GSTs can inhibit their enzymatic activity. For example, the formation of glutathione S-sulfonate, which can result from the presence of sulfite (B76179) (a metabolite of sulfur dioxide, a co-pollutant), is a known inhibitor of GSTs that mediate the conjugation of B[a]P epoxides. oup.com
Induction of Expression: Paradoxically, exposure to B[a]P can also lead to an increased expression and activity of several GST isoenzymes (including GSTA2, M1, M2, M4, M6, and P1). nih.gov This induction is a protective response, but the initial adduction and potential inhibition can compromise the cell's detoxification capacity.
Epigenetic Dysregulation via Histone Modification:
The formation of adducts on histone proteins represents a direct physical and chemical modification of the chromatin architecture. nih.gov Histones are fundamental to the packaging of DNA and the regulation of gene expression through a complex code of post-translational modifications. The adduction of bulky B[a]P metabolites to histones can:
Disrupt Chromatin Structure: The presence of a large chemical adduct on a histone tail can sterically hinder the interactions between histones and DNA, or between neighboring nucleosomes, potentially leading to a more open or more compacted chromatin state.
Interfere with Epigenetic Marks: B[a]P-histone adducts may interfere with the enzymatic machinery that reads, writes, or erases normal post-translational modifications (e.g., methylation, acetylation). This can lead to dysregulation of gene expression patterns, contributing to the epigenetic toxicity of B[a]P. nih.gov For example, B[a]P has been shown to increase the activity of histone deacetylases (HDACs), which would alter the acetylation status of histones and consequently gene transcription. nih.govnih.gov
The table below details the mechanisms through which benzo(a)pyrene metabolites alter the function of specific proteins.
| Target Protein | Mechanism of Functional Alteration | Consequence |
| Aryl Hydrocarbon Receptor (AhR) | Ligand binding, nuclear translocation, and binding to AHREs. iue.ac.cn | Altered transcription of target genes (e.g., CYP1A1, CYP1B1), metabolic reprogramming, modulation of other signaling pathways. iue.ac.cnoup.comnih.gov |
| Glutathione S-Transferases (GSTs) | Covalent adduction leading to inhibition; induction of gene expression. nih.govoup.com | Impaired detoxification of electrophiles; adaptive increase in detoxification capacity. nih.govoup.com |
| Histones | Direct covalent modification of histone proteins. nih.gov | Disruption of chromatin structure, interference with epigenetic regulation, altered gene expression. nih.govnih.gov |
Cellular and Subcellular Responses to Trans Benzo a Pyrene 11,12 Dihydrodiol Bioactivation Products
DNA Damage Response Pathways
The formation of bulky BPDE-DNA adducts triggers a robust DNA damage response (DDR), a sophisticated network of pathways that sense DNA lesions, signal their presence, and promote their repair. nih.govnih.gov The integrity of the genome is paramount, and cells have evolved intricate mechanisms to counteract the genotoxic effects of compounds like BPDE.
Nucleotide Excision Repair (NER) Mechanisms
Nucleotide Excision Repair (NER) is the principal pathway responsible for removing bulky, helix-distorting DNA lesions, such as those induced by BPDE. nih.govnih.gov This complex repair process involves the coordinated action of numerous proteins that recognize the damage, excise the lesion-containing oligonucleotide, and synthesize a new, correct DNA strand. nih.govyoutube.com
The NER pathway can be broadly divided into two sub-pathways: global genome NER (GG-NER) and transcription-coupled NER (TC-NER). nih.govyoutube.com GG-NER surveys the entire genome for damage, while TC-NER specifically removes lesions from the transcribed strand of active genes, ensuring the fidelity of genetic information crucial for cellular function. youtube.comyoutube.com The process begins with damage recognition, followed by the unwinding of the DNA helix around the lesion to form a bubble. youtube.com Endonucleases then cleave the damaged strand on both sides of the adduct, and the resulting oligonucleotide fragment is removed. youtube.comyoutube.com Finally, a DNA polymerase fills the gap using the undamaged strand as a template, and a DNA ligase seals the final nick. youtube.comyoutube.com Studies have shown that a significant portion of BPDE-induced DNA adducts can be removed within 24 hours by proficient NER systems. nih.gov
Base Excision Repair (BER) Pathways
While NER is the primary defense against bulky BPDE adducts, the Base Excision Repair (BER) pathway also plays a role in the cellular response to benzo[a]pyrene-induced damage. BER typically targets smaller, non-helix-distorting base lesions, such as those arising from oxidation, alkylation, or deamination. However, the metabolic activation of benzo[a]pyrene (B130552) can also generate reactive oxygen species (ROS), which in turn can induce oxidative DNA damage like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.gov The BER pathway is crucial for the removal of such oxidative lesions.
The BER process is initiated by a DNA glycosylase that recognizes and removes the damaged base by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. An AP endonuclease then cleaves the phosphodiester backbone at the AP site, and the resulting gap is filled by a DNA polymerase and sealed by a DNA ligase.
Modulation of DNA Repair Enzyme Expression and Activity
Exposure to benzo[a]pyrene and its metabolites can paradoxically lead to the transcriptional repression of key DNA repair genes. nih.gov Research has indicated that the potent environmental carcinogen benzo[a]pyrene activates a cellular DNA damage response that results in the downregulation of genes involved in both mismatch repair (MMR) and homologous recombination (HR), two other critical DNA repair pathways. nih.gov This repression has been linked to alterations in the function of the E2F1 transcription factor, which is crucial for the expression of many DNA repair genes. nih.gov This downregulation of repair capacity is a significant event that can occur following exposure to BPDE and marks a critical step towards cellular senescence, a state of irreversible cell cycle arrest. nih.gov
Gene Expression and Transcriptional Modulation
The cellular response to trans-Benzo(a)pyrene-11,12-dihydrodiol bioactivation products extends beyond DNA repair, involving significant alterations in gene expression and the modulation of critical signaling pathways that regulate cell cycle, apoptosis, and xenobiotic metabolism.
Aryl Hydrocarbon Receptor (AhR) Activation and Target Gene Induction (e.g., CYP1A1, CYP1B1)
Benzo[a]pyrene and some of its metabolites are potent ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. nih.gov This leads to the induction of a battery of genes, most notably those encoding for Phase I and Phase II drug-metabolizing enzymes. nih.govoup.com
Key among the induced genes are Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1B1 (CYP1B1). nih.govnih.gov These enzymes are ironically involved in the metabolic activation of benzo[a]pyrene itself, creating a feedback loop that can enhance the production of the ultimate carcinogen, BPDE. nih.govnih.gov The induction of these enzymes is a hallmark of exposure to polycyclic aromatic hydrocarbons and serves as a biomarker for AhR activation. bohrium.com
| Gene | Function | Induction Mechanism | Consequence of Induction |
| CYP1A1 | Phase I xenobiotic metabolism | Activated by the BaP-AhR-ARNT complex binding to XREs in the gene promoter. nih.gov | Catalyzes the oxidation of BaP to its reactive epoxide intermediates, including the precursors to BPDE. nih.govnih.gov |
| CYP1B1 | Phase I xenobiotic metabolism | Also induced by the AhR signaling pathway. nih.govoup.com | Contributes to the metabolic activation of BaP, particularly in extrahepatic tissues. nih.govnih.gov |
Table 1: Key Genes Induced by Aryl Hydrocarbon Receptor (AhR) Activation
Perturbation of Tumor Suppressor Genes (e.g., p53)
The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a central role in the cellular response to DNA damage. oup.com Following the formation of BPDE-DNA adducts, the p53 protein is stabilized and accumulates within the cell. oup.comnih.gov Activated p53 can halt the cell cycle, providing time for DNA repair, or, if the damage is too severe, trigger apoptosis (programmed cell death) to eliminate the compromised cell. oup.com
However, the interaction between benzo[a]pyrene metabolites and the p53 pathway is complex. While DNA damage induces p53, some tumor-promoting agents have been shown to decrease this p53 response. oup.com Furthermore, p53 itself can influence the metabolic activation of benzo[a]pyrene. Studies have shown that p53 can regulate the expression of CYP1A1, thereby affecting the rate of BaP metabolism and DNA adduct formation. d-nb.info The p53 gene is also a frequent target for mutations induced by BPDE, with specific "hotspot" codons that are preferentially adducted. nih.gov Mutations in p53 can cripple its tumor-suppressive functions, allowing cells with damaged DNA to proliferate, a critical step in carcinogenesis. d-nb.info
| Cellular Process | Role of p53 | Effect of BPDE |
| Cell Cycle Control | Induces cell cycle arrest at G1/S and G2/M checkpoints. oup.com | DNA damage by BPDE activates p53, leading to cell cycle arrest. nih.gov |
| Apoptosis | Triggers programmed cell death in response to extensive DNA damage. oup.com | Can induce p53-mediated apoptosis. |
| DNA Repair | Can be directly involved in DNA repair processes. oup.com | P53 activation is a key part of the DNA damage response to BPDE adducts. nih.gov |
| Gene Transcription | Acts as a transcription factor for genes involved in cell cycle arrest (e.g., p21) and apoptosis. oup.com | BPDE-induced p53 activation leads to the expression of target genes like GADD45A and CDKN1A. nih.govnih.gov |
Table 2: The Role of p53 in Response to BPDE-Induced DNA Damage
Cell Cycle Regulation and Apoptotic Pathways (mechanistic aspects)
The bioactivation of this compound gives rise to reactive metabolites that can profoundly disrupt the normal progression of the cell cycle and trigger programmed cell death, or apoptosis. The primary pathway for this bioactivation involves the oxidation of the dihydrodiol to a catechol intermediate, which is then further oxidized to an electrophilic and redox-active o-quinone, benzo[a]pyrene-11,12-dione. While direct research on the 11,12-dione is limited, the mechanisms can be inferred from studies on the parent compound, Benzo[a]pyrene (BaP), and its other well-characterized quinone metabolites, such as benzo[a]pyrene-7,8-dione (B196088).
The cellular damage inflicted by these metabolites, particularly DNA damage through both the formation of covalent adducts and oxidative stress, serves as a critical signal for the cell's surveillance systems. nih.gov This damage can initiate cell cycle arrest, providing the cell with an opportunity to repair the lesions. Treatment of cells with BaP has been shown to induce a G1 phase arrest, which in some contexts, occurs through a p53-independent mechanism. nih.gov In other models, BaP exposure can paradoxically accelerate the G1 to S phase transition by activating MAPK signaling pathways, leading to an upregulation of Cyclin D1. nih.gov
Should the DNA damage be too severe for repair, apoptotic pathways are engaged to eliminate the compromised cell. The tumor suppressor protein p53 plays a pivotal role in this process. BaP has been demonstrated to transcriptionally activate the human p53 gene. nih.gov Activation of p53 can halt the cell cycle and initiate apoptosis. The apoptotic response to BaP metabolites often proceeds via the intrinsic, or mitochondrial, pathway. acs.org This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, which alters the Bax/Bcl-2 ratio in favor of apoptosis. nih.gov This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. acs.org Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase, Caspase-9. Subsequently, Caspase-9 activates the executioner caspase, Caspase-3, which orchestrates the systematic dismantling of the cell. nih.govnih.gov Studies on BaP have confirmed the activation of both Caspase-9 and Caspase-3 and an increase in the expression of cleaved (active) Caspase-3, culminating in apoptotic cell death. nih.govnih.gov
Table 1: Key Molecular Targets in Cell Cycle and Apoptosis Affected by Benzo[a]pyrene and its Metabolites
| Pathway | Key Protein/Regulator | Observed Effect of BaP/Metabolites | Cellular Outcome |
| Cell Cycle Regulation | Cyclin D1 | Upregulation via ERK1/2 pathway. nih.gov | Promotion of G1/S transition. nih.gov |
| p53 | Increased nuclear levels and transcriptional activation. nih.govnih.gov | G1 arrest, initiation of apoptosis. nih.govnih.gov | |
| p21 | Upregulation. mdpi.com | Cell cycle arrest at G1/S checkpoint. mdpi.com | |
| Apoptotic Pathway | Bax (Pro-apoptotic) | Upregulation of expression. nih.gov | Promotes mitochondrial membrane permeabilization. nih.gov |
| Bcl-2 (Anti-apoptotic) | Downregulation of expression. nih.gov | Reduces inhibition of apoptosis. nih.gov | |
| Cytochrome c | Release from mitochondria into the cytosol. acs.org | Formation of apoptosome and caspase activation. acs.org | |
| Caspase-9 (Initiator) | Activation. nih.gov | Activation of executioner caspases. nih.gov | |
| Caspase-3 (Executioner) | Increased expression and cleavage (activation). nih.govnih.gov | Execution of apoptosis. nih.gov |
Oxidative Stress Induction and Reactive Oxygen Species Generation
A primary mechanism of toxicity for the bioactivation products of this compound is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This process is intimately linked to the metabolic conversion of the dihydrodiol into its corresponding o-quinone.
The metabolic pathway is initiated by NAD(P)+-dependent oxidation of the trans-dihydrodiol to a catechol intermediate, a reaction that can be catalyzed by enzymes such as dihydrodiol dehydrogenases, which are members of the aldo-keto reductase (AKR) superfamily. nih.govacs.org This catechol is highly unstable and readily undergoes autoxidation. nih.gov
The autoxidation of the benzo[a]pyrene-11,12-catechol to benzo[a]pyrene-11,12-dione is a critical step in ROS production. This process involves one-electron transfer steps, which generate a semiquinone radical intermediate. nih.gov The semiquinone radical can then transfer an electron to molecular oxygen (O₂) to form the superoxide (B77818) anion radical (O₂•⁻). nih.gov The benzo[a]pyrene-11,12-dione itself can be reduced back to the semiquinone by cellular reductants like NADPH, establishing a futile redox cycle. nih.govnih.gov This redox cycling acts as a catalytic engine, continuously generating large amounts of superoxide. researchgate.net
The superoxide anion is a primary ROS, which can be converted to hydrogen peroxide (H₂O₂) either spontaneously or through enzymatic dismutation by superoxide dismutase (SOD). nih.gov While H₂O₂ is less reactive than superoxide, it is a key precursor to the highly damaging hydroxyl radical (•OH). In the presence of transition metals like copper (Cu²⁺) or iron (Fe²⁺), H₂O₂ can participate in Fenton-like reactions to generate •OH. nih.gov The generation of these ROS leads to widespread oxidative damage to cellular macromolecules, including DNA, lipids, and proteins, contributing significantly to the cytotoxicity and genotoxicity of these metabolites. acs.orgnih.gov Studies using benzo[a]pyrene-7,8-dione have demonstrated that the resulting ROS can cause extensive DNA fragmentation. nih.gov
Table 2: Mechanism of ROS Generation from this compound Bioactivation
| Step | Reactant(s) | Enzyme/Process | Product(s) | Generated Reactive Oxygen Species |
| 1. Oxidation to Catechol | This compound, NAD(P)⁺ | Dihydrodiol Dehydrogenase (AKR superfamily) | Benzo(a)pyrene-11,12-catechol, NAD(P)H | - |
| 2. Autoxidation/Redox Cycling | Benzo(a)pyrene-11,12-catechol, O₂ | Autoxidation | Benzo(a)pyrene-11,12-semiquinone + Benzo(a)pyrene-11,12-dione | Superoxide anion (O₂•⁻) nih.gov |
| 3. Futile Redox Cycle | Benzo(a)pyrene-11,12-dione, NADPH | Cellular Reductases | Benzo(a)pyrene-11,12-semiquinone | Amplified Superoxide anion (O₂•⁻) nih.gov |
| 4. Dismutation | Superoxide anion (O₂•⁻) | Superoxide Dismutase (SOD) or spontaneous | Hydrogen Peroxide (H₂O₂) | - |
| 5. Fenton-like Reaction | Hydrogen Peroxide (H₂O₂), Cu⁺/Fe²⁺ | Transition Metals | Hydroxide ion (OH⁻) | Hydroxyl radical (•OH) nih.gov |
Advanced Research Methodologies for Studying Trans Benzo a Pyrene 11,12 Dihydrodiol
Chromatographic Techniques for Metabolite Separation and Identification
Chromatography is the cornerstone for separating BaP metabolites from complex mixtures, such as those found in cell cultures, tissue extracts, or environmental samples. The separation is typically based on the differential partitioning of analytes between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the separation of BaP metabolites. nih.gov UHPLC systems, which use columns packed with smaller particles (typically under 2 µm), offer higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.gov
The separation is most commonly achieved using reversed-phase columns, such as C18, where the stationary phase is nonpolar. nih.govnih.gov A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent, like acetonitrile (B52724) or methanol (B129727), is employed. nih.govnih.govnih.gov Formic acid or ammonium (B1175870) acetate (B1210297) is often added to the mobile phase to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.govnih.gov For instance, a sensitive UPLC method was developed that provided baseline separation of BaP and eight of its metabolites, including dihydrodiols, using an acetonitrile:water gradient. nih.gov This method demonstrated linearity in the range of 0.2 to 5.0 ng/µL with limits of detection (LODs) below 0.01 ng/µL for most metabolites. nih.gov
Table 1: Examples of HPLC/UPLC Conditions for Benzo(a)pyrene Metabolite Separation
| Technique | Column | Mobile Phase | Gradient Program Example | Flow Rate | Reference |
|---|---|---|---|---|---|
| UPLC | Waters Acquity UPLC™ BEH C18 (1.7 µm, 2.1 × 50 mm) | A: Acetonitrile B: Water with 0.3% formic acid | Multi-step gradient: 0-6 min (35-60% A), 6-9 min (60-100% A), 9-10 min (100-35% A) | 0.25 mL/min | nih.gov |
| HPLC | Zorbax ODS-C18 with C18 guard column | A: 5 mM ammonium acetate in water (0.02% formic acid) B: 5 mM ammonium acetate in methanol (0.02% formic acid) | Linear gradient: 55% to 85% B over 15 min, then to 99% B over 20 min | 0.5 mL/min | nih.gov |
| HPLC | Kinetex F5 (pentafluorophenyl) (2.6 µm, 100 × 2.1 mm) | A: Water/Methanol (95:5, v/v) with 0.1% formic acid B: Water/Methanol (5:95, v/v) with 0.1% formic acid | Linear gradient: 10% to 100% B in 18.9 min | 0.4 mL/min | eie.gr |
Metabolic processes are often stereoselective, producing specific enantiomers of chiral metabolites. Since the toxicity of BaP dihydrodiols can be highly dependent on their stereochemistry, resolving these enantiomers is critical. Chiral Stationary Phase (CSP) HPLC is the primary method for this purpose. nih.govnih.gov
CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. tandfonline.com A variety of CSPs have been developed, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type phases (e.g., (R)-N-(3,5-dinitrobenzoyl)-phenylglycine). tandfonline.comresearchgate.net
Research on the metabolism of BaP by the bacterium Mycobacterium vanbaalenii PYR-1 utilized CSP-HPLC to analyze the resulting dihydrodiols. nih.gov The study found that trans-Benzo(a)pyrene-11,12-dihydrodiol was resolved into two distinct chromatographic peaks on a Whelk-O1 column, indicating it was a racemic mixture of the (11S,12S) and (11R,11R) enantiomers. nih.gov In contrast, the cis-11,12-dihydrodiol was found to be optically pure (11S,12R). nih.gov This demonstrates the power of CSP-HPLC in elucidating the stereoselectivity of metabolic enzymes. nih.gov
Table 2: Chiral Stationary Phases (CSPs) for Dihydrodiol Resolution
| Chiral Stationary Phase (CSP) | Target Analyte Example | Finding | Reference |
|---|---|---|---|
| Whelk-O1 | Benzo[a]pyrene (B130552) trans-11,12-dihydrodiol | Successfully resolved into two enantiomers (11S,12S and 11R,11R). | nih.gov |
| Daicel Chiralcel CA-I, OF, OG | (±)-trans-7,8-dihydrodiols of Benzo[a]pyrene | Achieved enantiomeric resolution and allowed for elution order analysis. | researchgate.net |
| (R)-N-(3,5-dinitrobenzoyl)-phenylglycine | Chrysene trans-dihydrodiols | Enantiomers of dihydrodiol derivatives were resolved. | researchgate.net |
Spectroscopic and Spectrometric Characterization
Following chromatographic separation, various spectroscopic and spectrometric techniques are used to confirm the identity and elucidate the structure of the isolated metabolites.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification of BaP metabolites. nih.govnih.gov MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing molecular weight information. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for LC-MS analysis of these compounds. eie.grsciex.com
Tandem mass spectrometry (MS/MS) provides even greater structural detail. researchgate.netnih.gov In an MS/MS experiment, a specific metabolite ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. researchgate.net The fragmentation pattern is characteristic of the molecule's structure, allowing for unambiguous identification. For example, the analysis of hydroxylated-B[a]P-7,8-dione (an oxidized product of the corresponding dihydrodiol) with a protonated molecule at m/z 299 yields a specific fragmentation pattern that helps confirm its structure, though it may not pinpoint the exact position of the hydroxyl group without further analysis. nih.gov High-resolution mass spectrometry (HRMS), often performed on Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, further increasing confidence in metabolite identification. eie.gr
Table 3: Mass Spectrometry Parameters for BaP Metabolite Analysis
| Technique | Ionization Source | Mass Analyzer | Mode | Key Advantage | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | APCI | Triple Quadrupole (TSQ Quantum Ultra) | Selected Reaction Monitoring (SRM) | High sensitivity (LOQ of 6 fmol) and specificity for quantitation. | nih.gov |
| HPLC-MS/MS | ESI | Orbitrap | Parallel-Reaction Monitoring (PRM) | High mass accuracy and resolving power, diminishing interferences. | eie.gr |
| GC-MS/MS | - | Ion Trap | Collision Induced Dissociation (CID) | More sensitive than standard EI analysis for soil samples (LOD 0.85 ng/mL). | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of molecules, including the stereochemistry of dihydrodiols. While MS provides information on connectivity, NMR provides data on the spatial arrangement of atoms.
For dihydrodiols, proton NMR (¹H NMR) is particularly useful. The coupling constants (J-values) between the protons on the carbon atoms bearing the hydroxyl groups (e.g., at C-11 and C-12) can reveal their relative orientation. A larger coupling constant is typically observed for protons in a diaxial arrangement, characteristic of a trans-diol, while a smaller coupling constant suggests a cis-diol. More advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE) experiment, can be used to identify protons that are close to each other in space, further confirming the stereochemical assignment. Although detailed spectral data is often complex, NMR was instrumental in the structural characterization of BaP metabolites, including various dihydrodiols, produced by Mycobacterium vanbaalenii PYR-1. nih.gov
Circular Dichroism (CD) spectroscopy is a vital technique for determining the absolute configuration of chiral molecules, such as the individual enantiomers of this compound, once they have been separated by CSP-HPLC. nih.gov
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum, a plot of ellipticity versus wavelength, is unique for each enantiomer and they are mirror images of each other. The absolute configuration (e.g., R,R or S,S) can often be assigned by applying established rules, such as the exciton (B1674681) chirality method, which relates the signs of the CD signals (known as Cotton effects) to the spatial orientation of the chromophores within the molecule. researchgate.net Studies have successfully used CD spectra to determine the absolute configuration of various BaP and phenanthrene (B1679779) dihydrodiol enantiomers. nih.govnih.gov For instance, the enantiomeric composition of benzo[a]pyrene trans-11,12-dihydrodiol was confirmed by analyzing the separated enantiomers with CD spectroscopy. nih.gov
In Vitro and Ex Vivo Enzymatic Assays
In vitro and ex vivo enzymatic assays are fundamental in toxicology and pharmacology for elucidating the metabolic pathways of xenobiotics like polycyclic aromatic hydrocarbons (PAHs). These methods allow researchers to study the transformation of parent compounds into various metabolites by specific enzymes or complex enzyme systems outside of a living organism. For this compound, these assays are crucial for understanding its formation from the parent compound, benzo[a]pyrene (B[a]P), and its potential for further metabolic processing.
Recombinant Enzyme Systems for Metabolic Studies
Recombinant enzyme systems provide a controlled environment to investigate the role of individual enzymes in xenobiotic metabolism. By expressing specific human enzymes, such as those from the Cytochrome P450 (CYP) superfamily, in host systems like E. coli or baculovirus-infected insect cells, researchers can pinpoint which enzymes are responsible for specific metabolic conversions. nih.govoup.com
Studies utilizing recombinant human CYP enzymes have been instrumental in identifying the primary catalysts in the metabolic activation of B[a]P. nih.gov For instance, research has shown that CYP1B1 is a principal enzyme in oxidizing B[a]P to trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, a precursor to the ultimate carcinogen. nih.gov While the focus has often been on the 7,8-diol isomer due to its high carcinogenicity, these systems are equally applicable to studying the formation of other isomers, including the trans-11,12-dihydrodiol.
The process involves incubating the substrate (B[a]P) with a preparation containing a specific recombinant P450 enzyme, NADPH-P450 reductase, and often, epoxide hydrolase (EH) to facilitate dihydrodiol formation. nih.govoup.com The resulting metabolites are then separated and quantified, typically using High-Performance Liquid Chromatography (HPLC). oup.comnih.gov Kinetic analyses from these studies provide crucial data on the efficiency of different enzymes.
| CYP1A1 Allelic Variants (CYP1A1.2, CYP1A1.4) | Baculovirus-infected insect cells | Variants show different kinetic properties (Km and total metabolism rates) for producing diol metabolites from B[a]P, highlighting individual susceptibility. | oup.com |
Microsomal and Cellular Fraction Assays
Microsomal assays use the microsomal fraction isolated from tissues, primarily the liver, which is rich in Phase I metabolic enzymes like CYPs. nih.govnih.gov These assays provide a more integrated view of metabolism compared to single recombinant enzymes. In these experiments, liver microsomes from rats, often pre-treated with inducers like 3-methylcholanthrene (B14862) to boost enzyme activity, are incubated with B[a]P and an NADPH-generating system. nih.govnih.gov
The resulting mixture of metabolites, which includes phenols (3-hydroxy and 9-hydroxy-B[a]P), quinones, and various dihydrodiols (4,5-, 7,8-, and 9,10-), is then analyzed. nih.govnih.gov While not always the most abundant, the formation of this compound can be assessed within this complex profile. High-pressure liquid chromatography (HPLC) is the standard technique for separating and quantifying these metabolites. nih.govnih.gov
More advanced cellular fraction models, such as 3D organoid cultures derived from human tissues (e.g., liver, colon, pancreas), offer an even more physiologically relevant system. mdpi.com These cultures can metabolize B[a]P, showing upregulation of metabolic enzyme genes like CYP1A1 and producing key metabolites, confirming their utility in studying the complete metabolic pathway in a human cell context. mdpi.com
Table 2: Distribution of Benzo(a)pyrene Metabolites in Rat Liver Microsomal Assays
| Metabolite Fraction | Relative Percentage Formed | Key Observation | Reference |
|---|---|---|---|
| 3-hydroxybenzo[a]pyrene | 36% | A major phenolic metabolite. | nih.gov |
| 9-hydroxybenzo[a]pyrene | 3% - 13% | A less abundant phenolic metabolite. | nih.gov |
| Benzo[a]pyrene quinones | 14% - 17% | A significant fraction of oxidized products. | nih.gov |
| 9,10-dihydro-9,10-dihydroxybenzo(a)pyrene | 15% - 25% | A major dihydrodiol product. | nih.gov |
| 7,8-dihydro-7,8-dihydroxybenzo(a)pyrene | 12% - 14% | The key precursor to the ultimate carcinogen. | nih.gov |
| 4,5-dihydro-4,5-dihydroxybenzo(a)pyrene | 8% | Formed from the stable K-region epoxide. | nih.gov |
DNA Adductomics and Biomarker Analysis Research
DNA adductomics is the comprehensive study of covalent modifications to DNA resulting from exposure to reactive chemicals. For PAHs, the metabolic pathway leads from the parent compound to a dihydrodiol, which is then further oxidized to a highly reactive diol-epoxide. oup.comnih.gov This diol-epoxide, such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), can bind covalently to DNA, forming adducts that are a critical step in chemical carcinogenesis. mdpi.comoup.com These adducts, if not repaired, can lead to mutations during DNA replication. nih.gov
The analysis of specific DNA adducts serves as a powerful biomarker for both exposure and potential cancer risk. nih.govresearchgate.net Research in this area focuses on developing highly sensitive analytical methods to detect and quantify these adducts in biological samples, including isolated DNA, cultured cells, and tissues from exposed populations. nih.govoup.com
Several advanced analytical techniques are employed for this purpose:
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): A well-established method for quantifying B[a]P tetrols, which are hydrolysis products of BPDE-DNA adducts. oup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method used to identify and quantify specific adducts, such as BPDE-N²-dG (an adduct at the N² position of deoxyguanosine), in various biological matrices including human oral cells. nih.govnih.gov
[³²P]-Postlabeling Assay: A highly sensitive method for detecting a wide range of DNA adducts without prior knowledge of their structure. nih.gov
Nanopore Sensing: An emerging technology that can detect the presence of bulky adducts like BPDE on single strands of DNA as they pass through a protein nanopore, offering potential for future genomic mapping of adducts. nih.gov
These methodologies have enabled researchers to link PAH exposure from environmental sources, diet, and tobacco smoke to measurable DNA damage in humans, providing a molecular basis for assessing cancer risk and individual susceptibility. oup.comresearchgate.net
Table 3: Methodologies in DNA Adduct Analysis for Benzo[a]pyrene Metabolites
| Analytical Technique | Target Analyte | Application/Significance | Reference |
|---|---|---|---|
| HPLC with Fluorescence Detection | B[a]P tetrols | Quantification of total BPDE–DNA adducts in DNA samples from exposed workers. | oup.com |
| LC-MS/MS | BPDE-N²-dG and other specific adducts | Quantitative analysis of adducts in human oral buccal cells of smokers and non-smokers. nih.gov Characterization of adducts to RNA. | nih.govnih.gov |
| Nanopore Sensing (α-Hemolysin) | BPDE-Guanine adducts | Detection of single adducts on synthetic DNA strands, a novel research tool. | nih.gov |
| Immunoassays (ELISA) | General PAH-DNA adducts | Screening for adducts, though often with less specificity than MS-based methods. | nih.gov |
Mechanistic Insights and Broader Research Implications
Structure-Activity Relationships in Bioactivation and DNA Adduction
The transformation of benzo(a)pyrene (BaP) into its ultimate carcinogenic form is a multi-step enzymatic process, with the structure of its metabolites playing a crucial role in their biological activity. The formation of trans-dihydrodiols is a key step in the metabolic activation pathway. Specifically, the initial oxidation of BaP by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, produces arene oxides. nih.govnih.gov These are then hydrated by microsomal epoxide hydrolase (mEH) to yield various trans-dihydrodiols, including the non-K-region trans-7,8-dihydrodiol and the K-region trans-9,10- and trans-4,5-dihydrodiols. nih.govnih.gov
However, it is the subsequent metabolism of these dihydrodiols that dictates their carcinogenic potential. The trans-7,8-dihydrodiol is a critical precursor, which is further oxidized by CYP enzymes at the 9,10-double bond. nih.govnih.gov This reaction yields the highly reactive benzo(a)pyrene-7,8-diol-9,10-epoxides (BPDE). nih.govoup.com The stereochemistry of these diol epoxides is a determining factor in their mutagenicity and carcinogenicity. The (+)-BPDE-2 enantiomer, in particular, is considered the ultimate carcinogen of BaP. oup.com This stereoisomer's specific three-dimensional structure allows it to effectively intercalate into the DNA double helix and form stable covalent adducts, primarily with the N2 position of guanine (B1146940). researchgate.netyoutube.com This binding distorts the DNA structure, leading to mutations during replication and transcription, which can initiate the process of carcinogenesis. youtube.comwikipedia.org
The position of the dihydrodiol group on the benzo(a)pyrene structure significantly influences the molecule's subsequent bioactivation. The "bay region" theory posits that diol epoxides where the epoxide ring forms part of a sterically hindered "bay" are particularly reactive and mutagenic. acs.orgcdc.gov The 7,8-diol-9,10-epoxide of BaP is a classic example of a bay-region diol epoxide. acs.org In contrast, other dihydrodiol metabolites, such as the trans-11,12-dihydrodiol, are not precursors to bay-region epoxides and exhibit different metabolic fates and biological activities.
Table 1: Key Metabolites of Benzo(a)pyrene and Their Role in Bioactivation
| Metabolite | Enzymatic Step | Significance in Bioactivation |
|---|---|---|
| Benzo(a)pyrene-7,8-epoxide | Oxidation by CYP1A1/CYP1B1 | Initial epoxide formed, precursor to dihydrodiols. |
| (-)-Benzo(a)pyrene-trans-7,8-dihydrodiol | Hydrolysis by microsomal epoxide hydrolase | A proximate carcinogen and key precursor to the ultimate carcinogenic diol epoxides. oup.com |
| (+)-Benzo(a)pyrene-r-7,t-8-dihydrodiol-t-9,10-epoxide ((+)-BPDE-2) | Oxidation of the 7,8-dihydrodiol by CYP enzymes | Considered the ultimate carcinogenic metabolite; forms stable DNA adducts. oup.com |
| Benzo(a)pyrene-trans-9,10-dihydrodiol | Hydrolysis of the 9,10-epoxide | A K-region dihydrodiol, generally considered a detoxification product. nih.gov |
| Benzo(a)pyrene-trans-4,5-dihydrodiol | Hydrolysis of the 4,5-epoxide | A K-region dihydrodiol, also primarily a product of detoxification pathways. nih.gov |
Comparative Metabolism Across Biological Systems (e.g., Mammalian vs. Microbial)
The metabolic fate of benzo(a)pyrene and its metabolites, including trans-dihydrodiols, varies significantly across different biological systems, such as between mammals and various microorganisms.
In mammalian systems , the metabolism of BaP is primarily mediated by the cytochrome P450 enzyme system, leading to the formation of reactive intermediates that can cause cellular damage. nih.gov The liver is a primary site of BaP metabolism, but extrahepatic tissues, including the lungs and ovaries, also possess the enzymatic machinery to metabolize these compounds. nih.govnih.gov Studies comparing different mammalian species have revealed significant variations in metabolic rates and the profile of metabolites produced. nih.gov For instance, rodent microsomes tend to produce a higher proportion of certain BaP dihydrodiols compared to higher mammals like cows and sheep. nih.gov Furthermore, within human tissues, the expression of enzymes like CYP1A1 and CYP1B1 can be induced by exposure to PAHs, potentially increasing the rate of bioactivation and the formation of carcinogenic metabolites. nih.govnih.gov Mammalian cells also possess Phase II enzymes, such as glutathione (B108866) S-transferases and UDP-glucuronosyltransferases, which conjugate the metabolites to facilitate their excretion, serving as a detoxification pathway. nih.govresearchgate.net
In contrast, microbial systems , including bacteria and fungi, often metabolize PAHs through different enzymatic pathways, frequently leading to detoxification and mineralization. Many white-rot fungi, for example, utilize extracellular lignin-modifying enzymes like lignin (B12514952) peroxidases, manganese peroxidases, and laccases to initiate the oxidation of BaP. nih.gov This fungal oxidation can lead to a variety of polar, water-soluble metabolites and can significantly reduce the mutagenic potential of the parent compound. nih.gov Some fungal strains, such as Lasiodiplodia theobromae, have been shown to degrade a significant percentage of BaP when it is the sole carbon source. nih.gov Similarly, certain bacteria can utilize PAHs as a source of carbon and energy, breaking them down into less complex and non-toxic compounds. The combination of fungal pre-oxidation followed by bacterial degradation can lead to substantial mineralization of BaP to CO2. nih.gov This contrasts sharply with the mammalian metabolic pathway, which produces the highly carcinogenic diol epoxides.
Table 2: Comparison of Benzo(a)pyrene (BaP) Metabolism
| Feature | Mammalian Systems | Microbial Systems (e.g., Fungi, Bacteria) |
|---|---|---|
| Primary Enzymes | Cytochrome P450 (CYP1A1, CYP1B1), Epoxide Hydrolase, Aldo-Keto Reductases. nih.govnih.gov | Lignin Peroxidases, Manganese Peroxidases, Laccases, Dioxygenases. nih.gov |
| Primary Outcome | Bioactivation to carcinogenic diol epoxides and quinones; also detoxification via conjugation. nih.govresearchgate.net | Detoxification and mineralization (degradation to CO2 and water). nih.govnih.gov |
| Key Intermediates | trans-7,8-dihydrodiol, Diol Epoxides (BPDE). nih.govresearchgate.net | Various polar, water-soluble metabolites; ring-fission products. nih.gov |
| Biological Consequence | Formation of DNA adducts, mutagenesis, carcinogenesis. cdc.gov | Reduction of mutagenicity and environmental bioremediation. nih.gov |
Role in the Mechanistic Understanding of Polycyclic Aromatic Hydrocarbon-Induced Carcinogenesis
The study of benzo(a)pyrene and its metabolites, such as trans-dihydrodiols, has been fundamental to elucidating the mechanisms of chemical carcinogenesis induced by polycyclic aromatic hydrocarbons (PAHs). The "diol epoxide theory" is a cornerstone of this understanding, positing that PAHs are not carcinogenic themselves but require metabolic activation to reactive diol epoxides that can damage DNA. researchgate.netcdc.gov
The metabolic pathway leading from BaP to trans-7,8-dihydrodiol and ultimately to the bay-region diol epoxide, (+)-BPDE-2, serves as the classic model for this process. researchgate.netacs.org Research has demonstrated that (+)-BPDE-2 forms specific adducts with DNA, particularly at the N2 position of guanine, and these adducts have been found in the DNA of tissues from smokers and occupationally exposed individuals. researchgate.netcdc.gov These adducts can cause miscoding during DNA replication, leading to mutations in critical genes like the TP53 tumor suppressor gene. youtube.comcdc.gov The detection of specific PAH-DNA adducts serves as a biomarker of the "biologically effective dose," providing a direct link between exposure and the initial molecular events of carcinogenesis. nih.gov
While the diol epoxide pathway is a major mechanism, it is not the only one. Other pathways, such as the formation of radical cations and o-quinones, also contribute to the genotoxicity of BaP. nih.govresearchgate.net The formation of BaP-7,8-dione from BaP-7,8-dihydrodiol, for instance, can lead to the production of reactive oxygen species (ROS) that cause oxidative DNA damage. nih.govresearchgate.net The study of various BaP metabolites, including the different dihydrodiol isomers, has been crucial in dissecting these multiple and sometimes synergistic pathways. oup.com By comparing the carcinogenic activity of parent PAHs with their various metabolites, researchers have been able to identify the key proximate and ultimate carcinogens. oup.comacs.org For example, the finding that trans-7,8-dihydrodiol is more carcinogenic than BaP itself in some models strongly supported its role as a proximate carcinogen. oup.com This detailed mechanistic knowledge underpins risk assessment strategies for PAHs and the development of biomarkers for exposure and effect. nih.gov
Future Directions in Research
Elucidation of Undiscovered Metabolic Pathways and Enzymes
The metabolic pathway leading to the formation of trans-benzo(a)pyrene-11,12-dihydrodiol is not as well-defined as those for its 7,8- and 9,10-dihydrodiol counterparts. While the involvement of cytochrome P450 (CYP) enzymes and epoxide hydrolase is hypothesized, the specific isoforms responsible for the initial epoxidation at the 11,12-position and subsequent hydrolysis remain largely unknown in mammalian systems.
Future research should prioritize the identification and characterization of the precise enzymatic machinery involved. This includes:
Screening of CYP Isoforms: A systematic screening of a wide range of human CYP enzymes is necessary to pinpoint those with catalytic activity towards the 11,12-double bond of B[a]P. While CYP1A1 and CYP1B1 are known to be major players in B[a]P metabolism, their specific role in forming the 11,12-epoxide needs to be determined. nih.govresearchgate.net
Role of Epoxide Hydrolase: Investigating the stereospecificity of microsomal epoxide hydrolase (mEH) in the hydrolysis of the precursor benzo[a]pyrene-11,12-oxide is crucial for understanding the formation of the trans-dihydrodiol.
Further Metabolism: Research is needed to determine if this compound is a terminal metabolite or a substrate for further enzymatic reactions. For instance, studies on the related compound dibenzo[a,l]pyrene (B127179) have shown that its trans-11,12-diol can be a substrate for glucuronidation by various UDP-glucuronosyltransferase (UGT) enzymes, a major detoxification pathway. nih.gov Investigating whether similar conjugation reactions occur for B[a]P-11,12-dihydrodiol is a critical next step.
A study on the bacterium Mycobacterium vanbaalenii PYR-1 has shown the formation of both cis- and trans-11,12-dihydrodiols of benzo[a]pyrene (B130552), suggesting that both dioxygenase and monooxygenase pathways can act on this region of the molecule. acs.org This highlights the need to explore diverse enzymatic pathways, including those not traditionally considered in mammalian B[a]P metabolism.
Advanced Structural Biology of Metabolite-Macromolecule Complexes
A key aspect of understanding the biological activity of B[a]P metabolites is their ability to form adducts with cellular macromolecules, particularly DNA and proteins. While extensive research has focused on the DNA adducts formed by the bay-region diol epoxides, the potential for this compound or its further metabolites to form such complexes is an unexplored area.
Future structural biology research should aim to:
Investigate Epoxide Formation and Reactivity: Determine if this compound can be further metabolized to a diol epoxide. The geometry of the resulting epoxide would be crucial in determining its reactivity towards nucleophilic sites in DNA and proteins.
Characterize Adduct Structures: If adducts are formed, high-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will be essential to elucidate their precise structures. Studies on the fjord-region diol epoxides of dibenzo[a,l]pyrene have provided a roadmap for how such structural elucidation can be achieved for complex PAH-DNA adducts. nih.govacs.org
Computational Modeling: Molecular modeling and quantum mechanical calculations can be employed to predict the stability and conformation of potential adducts, providing insights into how they might disrupt the normal structure and function of DNA and proteins.
Understanding the structural basis of these interactions is fundamental to predicting the potential genotoxicity and carcinogenicity of the 11,12-metabolic pathway.
Development of Novel Analytical Approaches for Low-Level Metabolite Detection
The presumed low abundance of this compound compared to other B[a]P metabolites presents a significant analytical challenge. Current methods for detecting B[a]P metabolites, such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection, may lack the sensitivity and specificity required for routine quantification of this minor isomer in biological samples. nih.govnih.gov
Future analytical research should focus on:
Synthesis of Authentic Standards: The availability of pure, certified standards for this compound and its potential downstream metabolites is a prerequisite for the development and validation of any quantitative analytical method. nih.gov
Highly Sensitive Mass Spectrometry: The development of ultra-sensitive mass spectrometry-based methods, such as those employing triple quadrupole or high-resolution Orbitrap mass analyzers, will be critical for achieving the necessary low limits of detection.
Advanced Chromatographic Separations: The use of two-dimensional liquid chromatography (2D-LC) or ion mobility-mass spectrometry (IM-MS) could provide the enhanced resolution needed to separate this compound from its more abundant isomers and other interfering compounds in complex biological matrices.
Immunoassays: The development of specific antibodies against this compound could enable the creation of highly sensitive and high-throughput immunoassays for screening purposes.
Integrated Multi-Omics Approaches to Understand Systemic Responses to Bioactive Metabolites
The systemic effects of B[a]P and its metabolites are complex, involving perturbations across multiple biological levels. Integrated multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to unravel these intricate responses. nih.govmdpi.com
Future research should apply these approaches to specifically investigate the impact of this compound:
Transcriptomics: RNA sequencing can be used to identify changes in gene expression profiles in cells or tissues exposed to this compound, revealing the cellular pathways that are perturbed.
Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications, providing insights into the functional consequences of exposure at the protein level.
Metabolomics: Untargeted metabolomics can provide a global snapshot of the metabolic changes induced by the compound, potentially identifying novel biomarkers of exposure or effect.
Data Integration: The true power of multi-omics lies in the integration of these different data types. Advanced bioinformatics and systems biology modeling will be required to construct comprehensive network models that describe the molecular mechanisms underlying the biological response to this compound. nih.gov
By adopting these integrated approaches, researchers can move beyond a single-endpoint analysis and gain a holistic understanding of the role of this lesser-studied metabolite in the broader context of B[a]P-induced toxicity.
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways for trans-Benzo(a)pyrene-11,12-dihydrodiol in bacterial systems, and how are they identified experimentally?
- Answer: In Mycobacterium vanbaalenii PYR-1, trans-Benzo(a)pyrene-11,12-dihydrodiol is formed via dioxygenase-mediated oxidation of benzo(a)pyrene (BaP) at the C-11,12 position. This intermediate is further metabolized into hydroxymethoxy and dimethoxy derivatives. Key analytical methods include reversed-phase HPLC for separation and UV-visible, mass spectrometry (MS), and nuclear magnetic resonance (NMR) for structural characterization . Similar pathways in Bacillus subtilis involve UHPLC-MS to track metabolites like benzo(a)pyrene-11,12-epoxide as precursors to the dihydrodiol .
Q. Which analytical techniques are most effective for characterizing trans-Benzo(a)pyrene-11,12-dihydrodiol and its metabolites in environmental samples?
- Answer: Chiral stationary-phase HPLC is critical for resolving stereoisomers (e.g., cis vs. trans configurations), while LC-MS and NMR provide structural elucidation. For example, trans-11,12-dihydrodiol in M. vanbaalenii was identified using circular dichroism spectroscopy to confirm stereochemistry (e.g., 11S,12S vs. 11R,12R configurations) . UHPLC-MS is also used to quantify epoxide precursors and downstream metabolites like dimethoxy derivatives .
Q. How do bacterial degradation pathways of trans-Benzo(a)pyrene-11,12-dihydrodiol differ from mammalian metabolic activation pathways?
- Answer: Bacterial systems (e.g., Bacillus subtilis) primarily degrade the compound via hydroxylation and ring-opening reactions, producing less toxic metabolites like carboxylic acids . In contrast, mammalian systems (e.g., human CYP1A1/CYP1B1) activate it into highly mutagenic diol epoxides (e.g., fjord-region 11,12-diol-13,14-epoxides), which form DNA adducts .
Advanced Research Questions
Q. How do cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) influence the stereoselective activation of trans-Benzo(a)pyrene-11,12-dihydrodiol into genotoxic diol epoxides?
- Answer: CYP1A1 and CYP1B1 catalyze stereospecific epoxidation of the dihydrodiol. For example, CYP1B1 preferentially converts (–)-trans-11R,12R-dihydrodiol into (–)-anti-11R,12S-diol-13S,14R-epoxide, a potent mutagen. Human CYP1A1 also generates polar DNA adducts, while rat CYP1A1 produces syn- and anti-diol epoxides . Competitive inhibition studies using isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A1) can isolate enzyme contributions .
Q. What role does AKR1C9 play in the oxidation of fjord-region dihydrodiols like trans-Benzo(a)pyrene-11,12-dihydrodiol, and how does its structure affect catalytic efficiency?
- Answer: AKR1C9 (a dihydrodiol dehydrogenase) oxidizes fjord-region dihydrodiols to reactive o-quinones. Mutagenesis studies (e.g., F129A, W227A mutants) reveal that residues in the active site dictate stereoselectivity. For example, W227 sterically excludes the 11R,12R enantiomer, while accommodating 11S,12S configurations. Catalytic efficiency for fjord-region dihydrodiols is 100-fold higher than bay-region analogs (e.g., BaP-7,8-dihydrodiol) .
Q. How do the stereochemical configurations of trans-Benzo(a)pyrene-11,12-dihydrodiol impact its mutagenic potential and DNA adduct formation in mammalian cells?
- Answer: The (–)-11R,12R-dihydrodiol enantiomer is metabolized to (–)-anti-diol epoxide, forming deoxyadenosine adducts (e.g., (–)-anti-DB[a,l]PDE-dA) as the major DNA lesion in mouse skin and lung . In contrast, (+)-11S,12S-dihydrodiol generates (+)-syn-diol epoxides, which are less mutagenic in Salmonella assays but still form adducts in V79 cells . Chiral HPLC and LC-MS/MS are used to correlate stereochemistry with adduct profiles .
Q. What experimental strategies resolve contradictions in reported metabolic pathways (e.g., cis vs. trans dihydrodiol prevalence) across bacterial and mammalian studies?
- Answer: Discrepancies arise from differences in enzyme specificity (e.g., bacterial dioxygenases vs. mammalian CYPs). To address this, isotopic labeling (e.g., -BaP) tracks metabolite fate, while recombinant enzyme assays (e.g., expressing CYP1A1 in V79 cells) isolate pathway contributions . Contradictions in cis/trans ratios (e.g., in M. vanbaalenii vs. B. subtilis) are clarified using chiral chromatography .
Q. How do fjord-region dihydrodiols like trans-Benzo(a)pyrene-11,12-dihydrodiol compare to bay-region analogs in terms of DNA adduct stability and repair mechanisms?
- Answer: Fjord-region diol epoxides (e.g., from trans-11,12-dihydrodiol) form bulky DNA adducts resistant to repair. For example, (–)-anti-DB[a,l]PDE-dA adducts persist in mouse mammary tissue, correlating with tumorigenicity . In contrast, bay-region adducts (e.g., from BaP-7,8-diol-9,10-epoxide) are more efficiently repaired by nucleotide excision repair (NER). Comparative studies use -postlabeling to quantify adduct persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
